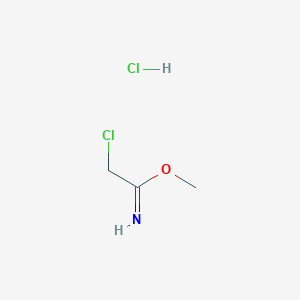

Methyl 2-chloroacetimidate hydrochloride

Description

Overview of Synthetic Building Block Utility

The utility of Methyl 2-chloroacetimidate hydrochloride as a synthetic building block is primarily derived from its reactive nature. The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the introduction of the acetimidate moiety into a wide range of organic molecules.

One of the most significant applications of this compound is in the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals. smolecule.com It serves as a precursor for the formation of various cyclic structures, acting as a key component in their assembly. For instance, it is a crucial reactant in the modular synthesis of chiral homo- and heterotrisoxazolines. sigmaaldrich.com These oxazoline-containing ligands are instrumental in asymmetric catalysis.

The general reactivity of this compound in nucleophilic substitution can be summarized as follows:

| Nucleophile | Product Type | Significance |

| Amines | Amidines | Precursors to various heterocycles |

| Alcohols | Imidates | Useful synthetic intermediates |

| Thiols | Thioimidates | Building blocks for sulfur-containing compounds |

Significance in Contemporary Organic Synthesis Methodologies

In the realm of modern organic synthesis, there is a continuous drive towards the development of efficient and selective methodologies. This compound has proven to be a valuable tool in achieving these goals, particularly in the field of asymmetric synthesis.

Its role in the preparation of chiral ligands highlights its importance. Chiral trisoxazolines, synthesized using this building block, have been successfully employed as ligands in asymmetric Michael addition reactions. sigmaaldrich.com The modular nature of the synthesis allows for the fine-tuning of the ligand's steric and electronic properties, which is crucial for achieving high enantioselectivity in catalytic reactions.

Furthermore, the compound's ability to introduce the acetamido group is of significant interest. smolecule.com This functional group is present in many biologically active molecules. The use of this compound provides a direct and efficient route for its incorporation.

Recent research has also explored its utility as an emerging synthon for nitrogen-heterocycles, where the imidate motif can act as a soft nucleophile that coordinates with transition metals. smolecule.com This coordination facilitates the activation of proximal carbon-hydrogen bonds, leading to annulation reactions and the formation of desired nitrogen-containing heterocycles. smolecule.com This approach represents a contemporary strategy for the construction of complex molecules with high atom economy.

Properties

IUPAC Name |

methyl 2-chloroethanimidate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO.ClH/c1-6-3(5)2-4;/h5H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKRTCMWHONHLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50506709 | |

| Record name | Methyl 2-chloroethanimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70737-12-1 | |

| Record name | Methyl 2-chloroethanimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 70737-12-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization for Methyl 2 Chloroacetimidate Hydrochloride

Established Reaction Pathways for Imidate Formation

The formation of imidate hydrochlorides, often referred to as Pinner salts, is a well-documented transformation in organic chemistry. wikipedia.orgorganic-chemistry.org These salts are reactive intermediates that can be used to synthesize a variety of other compounds, including esters, amidines, and orthoesters. wikipedia.orgrroij.com

The most common pathway for synthesizing Methyl 2-chloroacetimidate hydrochloride is the Pinner reaction, which utilizes chloroacetonitrile (B46850) as the nitrile source and methanol (B129727) as the alcohol. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by an acid, typically anhydrous hydrogen chloride (HCl) gas. organic-chemistry.orggoogle.com

The mechanism begins with the protonation of the nitrile by the strong acid, which activates it for nucleophilic attack by the alcohol (methanol). beilstein-journals.orgnumberanalytics.com The resulting intermediate then undergoes a proton transfer to yield the final product, the imidate hydrochloride salt. beilstein-journals.org This reaction is a classical and reliable method for preparing imidates and has been widely applied in organic synthesis. jk-sci.com

Achieving high product yield and purity in the synthesis of this compound is highly dependent on the precise control of several reaction parameters. numberanalytics.com These factors influence not only the reaction rate but also the prevalence of side reactions, which can lead to the formation of unwanted byproducts. numberanalytics.com

Temperature is a critical factor in the Pinner reaction. numberanalytics.com The synthesis is typically conducted at low temperatures, generally in the range of -10°C to 5°C. orgsyn.orggoogleapis.com This is because the resulting imidate hydrochloride salt is thermodynamically unstable. wikipedia.orgjk-sci.com Maintaining a low temperature helps to prevent the product from rearranging or eliminating to form side products such as amides and alkyl chlorides. wikipedia.orgjk-sci.com While higher temperatures might increase the initial reaction rate, they often lead to decreased selectivity and a lower yield of the desired product. numberanalytics.com

| Temperature Range | Effect on Reaction | Impact on Product |

|---|---|---|

| -10°C to 5°C | Optimal for imidate salt stability | Maximizes yield and purity by minimizing side reactions. orgsyn.orggoogleapis.com |

| Above 5°C | Increased rate of side reactions | Leads to formation of amides and alkyl chlorides, reducing overall yield. wikipedia.orgjk-sci.com |

The choice of solvent is crucial for the success of the Pinner reaction. The reaction must be carried out in an anhydrous (dry) medium to prevent the hydrolysis of the imidate salt product back to an ester. jk-sci.comgoogle.com Ethereal solvents are commonly employed. researchgate.net

Key considerations for solvent selection include:

Anhydrous Nature : The solvent must be free of water to protect the reactive imidate from hydrolysis. google.com

Inertness : The solvent should not react with the reagents or the strong acid catalyst.

Solubility : It must effectively dissolve the nitrile and alcohol starting materials.

Polarity : Solvent polarity can significantly influence the reaction kinetics. ku.edursc.org Polar aprotic solvents may increase the rate of reaction. ku.edu

| Solvent | Key Characteristics | Relevance to Synthesis |

|---|---|---|

| Dioxane | Anhydrous, Ethereal | A traditional solvent used to provide a non-aqueous environment. google.com |

| Chloroform | Anhydrous, Halogenated | Serves as a diluent and protects the product from moisture. google.com |

| Diethyl Ether | Anhydrous, Ethereal | Commonly used due to its inertness and ability to maintain anhydrous conditions. google.com |

| Cyclopentyl methyl ether (CPME) | Anhydrous, Ethereal, "Green" alternative | A modern, less toxic alternative solvent that allows for direct product isolation via filtration. researchgate.net |

Careful control of the molar ratios of the reactants is essential for optimizing the synthesis. An excess of the alcohol or the hydrogen chloride can lead to the formation of byproducts. Specifically, an excess of alcohol can promote the conversion of the imidate salt to an orthoester. wikipedia.org The ratio of hydrogen chloride to the nitrile is particularly important. A slight excess of HCl is typically used to ensure full protonation and activation of the nitrile. However, a large excess should be avoided. Published procedures suggest an optimal molar ratio of HCl to nitrile is in the range of 1:1 to 1.15:1. google.com One patent suggests a molar ratio between the primary reactants could range from 1:1 to 1:4, with 1:2.4 being preferred in that specific instance. googleapis.com

Role of Controlled Reaction Conditions in Product Yield and Purity

Industrial Scale Synthetic Approaches and Considerations

Transitioning the synthesis of this compound to an industrial scale introduces several practical considerations beyond simple yield optimization. The primary goals are to ensure safety, cost-effectiveness, and process efficiency.

One major challenge on a large scale is the handling of anhydrous hydrogen chloride gas, which is highly toxic and corrosive. beilstein-journals.org Modern industrial approaches have moved towards using commercially available solutions of HCl in an appropriate solvent, such as a 4N solution of HCl in cyclopentyl methyl ether (CPME). beilstein-journals.orgresearchgate.net This method is not only safer but also simplifies the process, as the product often precipitates directly from the solution and can be isolated by simple filtration, reducing complex workup procedures. researchgate.net

Process optimization at an industrial level focuses on:

Reagent Cost and Availability : Selecting cost-effective and readily available starting materials.

Process Safety : Minimizing the use of hazardous reagents like gaseous HCl. beilstein-journals.org

Atom Economy and Waste Reduction : Employing greener solvents like CPME and designing processes that minimize waste streams. researchgate.net

Throughput and Isolation : Developing methods that allow for high throughput and simple, efficient product isolation, such as direct crystallization and filtration. researchgate.net

Patent literature describing syntheses at the kilogram scale indicates the industrial relevance of this compound and highlights reaction conditions suitable for large-scale production, such as specific reaction times and methods for solvent removal and product purification. googleapis.com

Historical Context of this compound Preparation in Chemical Literature

The synthesis of imidate hydrochlorides, including this compound, has its roots in the latter half of the 19th century with the pioneering work of Adolf Pinner and his collaborator, Francis Klein. Their systematic investigation into the reaction of nitriles with alcohols in the presence of a strong acid laid the foundation for what is now widely known as the Pinner reaction. organic-chemistry.orgmindat.org This reaction remains a fundamental method for the preparation of imidates.

The inaugural disclosure of this synthetic route appeared in the scientific literature in 1877. mindat.org Pinner and Klein detailed the reaction of a nitrile with an alcohol, facilitated by the introduction of anhydrous hydrogen chloride gas. This process led to the precipitation of a crystalline solid, which they correctly identified as an imidate hydrochloride, often referred to as a "Pinner salt". organic-chemistry.orgmindat.org

The generally accepted mechanism of the Pinner reaction commences with the protonation of the nitrile by the strong acid, typically hydrogen chloride. This initial step significantly activates the nitrile, rendering it more susceptible to nucleophilic attack. The alcohol present in the reaction mixture then acts as the nucleophile, attacking the carbon atom of the nitrilium cation. A subsequent proton transfer results in the formation of the imidate hydrochloride salt. organic-chemistry.org

Historically, the Pinner reaction was characterized by its stringent and somewhat harsh reaction conditions. A critical requirement was the use of anhydrous conditions, as the presence of water would lead to the hydrolysis of the product. nih.govgoogle.com Consequently, the reaction was typically carried out in anhydrous solvents such as ether, chloroform, or benzene (B151609). nih.govgoogle.com Temperature control was also a crucial factor, with the reaction often being conducted at low temperatures, generally around 0°C, to minimize the formation of byproducts and prevent the thermal decomposition of the thermodynamically unstable imidate hydrochloride. researchgate.net

While Pinner's initial publications did not specifically detail the synthesis of this compound, the general principles and methodologies described are directly applicable. The synthesis of this specific compound would involve the reaction of 2-chloroacetonitrile with methanol in the presence of anhydrous hydrogen chloride.

The following table outlines the typical reactants and conditions based on the historical understanding of the Pinner reaction for the synthesis of a generic imidate hydrochloride, which would be analogous to the preparation of this compound.

| Reactant/Condition | Role/Parameter | Historical Context |

| Nitrile (e.g., 2-chloroacetonitrile) | Substrate | The starting material containing the cyano group. |

| Alcohol (e.g., Methanol) | Nucleophile | Reacts with the activated nitrile to form the imidate. |

| Hydrogen Chloride (anhydrous) | Catalyst/Reagent | Protonates the nitrile, activating it for nucleophilic attack. |

| Anhydrous Solvent (e.g., Ether) | Reaction Medium | Provides a non-aqueous environment to prevent hydrolysis. |

| Temperature | Reaction Parameter | Typically maintained at low temperatures (e.g., 0°C) to ensure stability of the product. |

Subsequent research in the decades following Pinner's discovery focused on refining the reaction conditions and expanding the scope of its application. While the core principles of the Pinner reaction have remained unchanged, modern adaptations have introduced milder reagents and more controlled conditions to improve yields and simplify the procedure. organic-chemistry.org Nevertheless, the foundational work of Pinner and Klein in the late 19th century remains the cornerstone of imidate hydrochloride synthesis.

Mechanistic Investigations and Reactivity Profiles of Methyl 2 Chloroacetimidate Hydrochloride

Electrophilic Activation and Reaction Initiation Pathways

The reactivity of methyl 2-chloroacetimidate hydrochloride is fundamentally governed by the electrophilic nature of the imidate carbon atom. The presence of both a chlorine atom and a methoxy (B1213986) group attached to the imine carbon significantly influences its electronic properties. The nitrogen atom's lone pair of electrons participates in resonance with the carbon-nitrogen double bond, which can modulate the electrophilicity of the carbon.

Protonation of the nitrogen atom under acidic conditions, as is the case with the hydrochloride salt, further enhances the electrophilic character of the imidate carbon. This activation makes the carbon atom highly susceptible to attack by nucleophiles, initiating a variety of chemical transformations. The reaction initiation pathway typically involves the formation of a tetrahedral intermediate following nucleophilic addition to the activated imidate carbon. The stability and subsequent breakdown of this intermediate dictate the final product distribution.

Nucleophilic Substitution Reactions with Diverse Substrates

This compound readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alcohols, and thiols. These reactions are central to its application as a synthetic building block.

Amination Reactions and Amidination Product Formation

The reaction of this compound with primary and secondary amines is a well-established method for the synthesis of N-substituted amidines. The reaction proceeds through the initial nucleophilic attack of the amine on the electrophilic imidate carbon. This is followed by the elimination of methanol (B129727) to form the corresponding amidine hydrochloride. The general mechanism involves the formation of a tetrahedral intermediate which then collapses with the expulsion of the methoxy group.

Detailed research has shown that the nature of the amine and the reaction conditions can influence the yield and purity of the resulting amidine. For instance, sterically hindered amines may require more forcing conditions to react efficiently. The amidine products are valuable intermediates in the synthesis of various heterocyclic compounds and have applications in medicinal chemistry.

Table 1: Examples of Amidination Reactions with this compound

| Amine Nucleophile | Amidination Product |

| Aniline | N-Phenylacetamidine |

| Benzylamine | N-Benzylacetamidine |

| Piperidine | 1-(1-Iminoethyl)piperidine |

Alkoxylation Reactions

When treated with alcohols, this compound can undergo alkoxylation reactions. In this process, the alcohol acts as a nucleophile, attacking the imidate carbon and leading to the displacement of the methoxy group. This results in the formation of a new imidate with a different alkoxy group. The reaction is typically carried out under conditions that favor the nucleophilic attack of the alcohol and the departure of methanol. The equilibrium of this reaction can be influenced by factors such as the relative concentrations of the reactants and the removal of methanol from the reaction mixture.

Thiolation Reactions

Thiolation reactions of this compound involve the reaction with thiols (mercaptans). Thiols are potent nucleophiles and readily attack the electrophilic imidate carbon. The initial adduct then eliminates methanol to yield a thioimidate. These sulfur-containing compounds are of interest in various areas of organic synthesis. The high nucleophilicity of the sulfur atom generally leads to efficient conversion under mild conditions.

Hydrolytic Stability and Decomposition Pathways

The stability of this compound in aqueous media is a critical aspect of its chemical profile. It is susceptible to hydrolysis, and the rate and pathway of this decomposition are highly dependent on the pH of the solution.

Products of Hydrolysis Under Varying Conditions

Under neutral or acidic conditions, the hydrolysis of this compound is generally slow. However, in the presence of strong acids or bases, the rate of hydrolysis is significantly accelerated.

In acidic media, the hydrolysis is thought to proceed via protonation of the nitrogen atom, which enhances the electrophilicity of the carbon and facilitates the attack of water. The primary products of acidic hydrolysis are methyl 2-chloroacetate and ammonium (B1175870) chloride.

Under basic conditions, the hydrolysis pathway is different. The hydroxide (B78521) ion directly attacks the imidate carbon, leading to the formation of a tetrahedral intermediate. This intermediate can then collapse to form 2-chloroacetamide (B119443) and methanol. The rate of basic hydrolysis is typically much faster than that under acidic or neutral conditions.

The study of the hydrolysis of analogous compounds, such as chloroacetamide herbicides, has provided valuable insights into the potential decomposition pathways of this compound. These studies have shown that under strongly basic conditions, nucleophilic substitution of the chloride by hydroxide can also occur, leading to the formation of hydroxy-substituted products.

Table 2: Predicted Hydrolysis Products of this compound

| Condition | Primary Hydrolysis Products |

| Acidic (e.g., HCl) | Methyl 2-chloroacetate, Ammonium chloride |

| Basic (e.g., NaOH) | 2-Chloroacetamide, Methanol |

Strategic Applications of Methyl 2 Chloroacetimidate Hydrochloride in Organic Synthesis

Construction of Complex Organic Architectures

The dual reactivity of methyl 2-chloroacetimidate hydrochloride makes it a significant reagent for the synthesis of complex molecular structures. smolecule.com Its role as a bifunctional electrophile allows for the sequential introduction of different nucleophiles, enabling the assembly of elaborate organic frameworks. The chlorine atom can be readily displaced by a wide range of nucleophiles, such as amines and alcohols, in standard nucleophilic substitution reactions. smolecule.com

Furthermore, the imidate group itself serves as a versatile handle for further chemical manipulation. For instance, imidates can be hydrolyzed or can react with other nucleophiles, providing pathways to different structural motifs. smolecule.com This flexibility allows synthetic chemists to design multi-step syntheses where the imidate functionality is carried through several steps before being converted into the desired group in a later stage of the synthesis. This strategic utility is crucial in the construction of sophisticated organic molecules, including precursors for biologically active compounds and advanced materials. smolecule.com

Development of Chiral Ligands and Auxiliaries

In the field of asymmetric synthesis, where the selective production of a single enantiomer is critical, chiral ligands and auxiliaries are indispensable tools. wikipedia.orgnih.gov Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Chiral ligands, on the other hand, bind to a metal center to create a chiral catalytic environment that promotes the formation of one enantiomer over the other. nih.gov

This compound has been identified as a key reactant in the modular synthesis of chiral ligands. sigmaaldrich.com Specifically, it is used in the preparation of chiral homo- and heterotrisoxazolines. These N,N-ligands are valuable in asymmetric catalysis, such as in the Michael addition of indole (B1671886) to benzylidenemalonate. sigmaaldrich.com The ability to use reagents like this compound to build these complex chiral structures highlights its importance in advancing the capabilities of asymmetric synthesis. smolecule.com

Synthesis of Diverse Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are foundational scaffolds in medicinal chemistry and materials science. This compound serves as a valuable precursor for the synthesis of various nitrogen-containing heterocyclic systems.

Benzoxazoles are a class of bicyclic heterocyclic compounds that feature prominently in pharmacologically active molecules. orientjchem.org The synthesis of 2-substituted benzoxazoles can be achieved through the condensation of 2-aminophenols with various reagents. nih.gov While specific literature detailing the direct use of this compound for this purpose is not prevalent, the general synthetic strategy involves the reaction of a 2-aminophenol (B121084) with a suitable electrophile, followed by cyclization. The chloroacetimidate could theoretically serve as the electrophile, reacting with the amino group of the 2-aminophenol, with subsequent intramolecular cyclization via nucleophilic attack from the adjacent hydroxyl group to form the benzoxazole (B165842) ring.

A general representation of this synthetic approach is outlined below:

| Reactant 1 | Reactant 2 | Product Class |

| 2-Aminophenol Derivatives | Electrophilic Reagents (e.g., Aldehydes, Carboxylic Acids) | 2-Substituted Benzoxazoles |

This method provides a framework for how building blocks like this compound could be integrated into synthetic routes for these important heterocycles. nih.govresearchgate.net

Benzothiazoles are another critical class of heterocyclic compounds with a wide range of biological activities. tsijournals.comnih.gov Their synthesis often involves the reaction of 2-aminothiophenol (B119425) with an appropriate carbon-based electrophile. mdpi.com this compound is a reactant for preparing benzothiazolylthio oxadiazoles, demonstrating its utility in accessing this scaffold. sigmaaldrich.com

The synthesis of the core benzothiazole (B30560) ring typically proceeds via condensation of 2-aminothiophenol with reagents like aldehydes or acyl chlorides. mdpi.comchemicalbook.com For example, 2-chloromethyl-benzothiazole can be synthesized from the reaction of 2-aminobenzenethiol with 2-chloroacetyl chloride. chemicalbook.com This highlights a common pathway where a two-carbon unit with a leaving group is used to construct the thiazole (B1198619) portion of the molecule.

| Starting Material | Reagent | Key Intermediate Class | Application |

| 2-Aminothiophenol | Chloroacetyl Chloride | 2-Chloromethyl-benzothiazole | Synthesis of Benzothiazole Derivatives chemicalbook.com |

| N-(4-acetylphenyl)-2-chloroacetamide | 2-Mercaptobenzothiazole | N-(4-Acetylphenyl)-2-(benzothiazole-2-ylsulfanyl)-acetamide | Antimicrobial Agents tsijournals.com |

The benzimidazole (B57391) scaffold is a privileged structure in medicinal chemistry, found in numerous pharmaceuticals. nih.govbiointerfaceresearch.com The most common synthetic route involves the condensation of an o-phenylenediamine (B120857) (benzene-1,2-diamine) with an aldehyde or carboxylic acid (or its derivative). ijsrst.com

The synthesis of 2-chloromethyl-1H-benzimidazole, a key intermediate, is achieved by the reaction of o-phenylenediamine with chloroacetic acid. ijsrst.comgoogle.com This intermediate is highly reactive due to the chloromethyl group and can be further functionalized to create a diverse library of benzimidazole derivatives. google.comresearchgate.net The reaction demonstrates a fundamental strategy for building the imidazole (B134444) ring onto a benzene (B151609) core, a process where a reagent providing a single carbon electrophilic center is essential.

| Reactants | Catalyst/Solvent | Product | Significance |

| o-Phenylenediamine, Chloroacetic Acid | 4mol/L HCl | 2-Chloromethyl-1H-benzimidazole | Important intermediate for pharmaceuticals and agricultural chemicals google.com |

The regioselective N-alkylation of indazoles presents a significant synthetic challenge, as reactions can occur at either the N-1 or N-2 position, often resulting in a mixture of products. nih.govresearchgate.net The development of methods that selectively yield one regioisomer is of great interest, particularly in pharmaceutical development where specific isomers are often required. researchgate.netnih.gov

While 1H-indazoles are generally considered more thermodynamically stable, the N-2 lone pair is often more kinetically accessible, leading to mixtures under many alkylating conditions. researchgate.netresearchgate.net Research has shown that related imidates, specifically alkyl 2,2,2-trichloroacetimidates, are highly effective reagents for the regioselective N-2 alkylation of indazoles. researchgate.netresearchgate.net These reactions are typically promoted by a Brønsted or Lewis acid, such as trifluoromethanesulfonic acid (TfOH). researchgate.netwuxibiology.com

The proposed mechanism involves the protonation of the imidate by the acid, which activates it as a potent alkylating agent. wuxibiology.com The N-2 nitrogen of the indazole then acts as a nucleophile, attacking the alkyl group and displacing the trichloroacetamide (B1219227) leaving group to afford the N-2 alkylated product with high selectivity. researchgate.netwuxibiology.com This strategy has proven to be general and effective for a variety of primary, secondary, and tertiary alkyl groups. researchgate.net

| Indazole Substrate | Alkylating Agent (Related Imidate) | Promoter | Outcome |

| Diverse 1H-Indazoles | Methyl 2,2,2-trichloroacetimidate | Trifluoromethanesulfonic acid | Highly regioselective synthesis of 2-methyl-2H-indazoles researchgate.netresearchgate.net |

| Diverse 1H-Azaindazoles | Varied Alkyl 2,2,2-trichloroacetimidates | Trifluoromethanesulfonic acid or Copper(II) triflate | Selective N2-alkylation researchgate.net |

This methodology underscores the utility of the imidate functional group in addressing complex challenges in regioselectivity, even when using more activated analogues of methyl 2-chloroacetimidate. researchgate.net

Heteroarene-Fused Anthraquinones

This compound serves as a key reagent in the synthesis of heteroarene-fused anthraquinones, a class of compounds investigated for their potential therapeutic properties. These complex molecules are constructed by appending heterocyclic rings to an anthraquinone (B42736) core. The imidate functionality of this compound provides a direct and efficient means to introduce chloroacetamidine groups onto precursor molecules.

In a notable application, starting anthraquinone derivatives bearing terminal amino groups on their side chains are reacted with this compound. researchgate.net The reaction is typically carried out under mild heating in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to facilitate the formation of the corresponding 4,11-bis(2-(2-chloroacetamidine)ethyl)amine derivatives of heteroarene-fused anthraquinones. researchgate.net This conversion of terminal amino groups to chloroacetamidines has been shown to be crucial for the biological activity of the final compounds. researchgate.net

The general synthetic scheme involves the treatment of amines with this compound to yield the desired chloroacetamidine derivatives. researchgate.net These products can then be converted into their water-soluble hydrochloride salts by treatment with hydrochloric acid in methanol (B129727), which is advantageous for biological testing. researchgate.net

Table 1: Synthesis of Heteroarene-Fused Anthraquinone Derivatives

| Starting Material | Reagent | Product |

|---|---|---|

| 4,11-bis(2-aminoethylamino)naphtho[2,3-f]indole-5,10-dione | This compound | 4,11-bis(2-(2-chloroacetamidine)ethylamino)naphtho[2,3-f]indole-5,10-dione dihydrochloride |

| 4,11-bis(2-aminoethylamino)-2-methylanthra[2,3-b]furan-5,10-dione | This compound | 4,11-bis(2-(2-chloroacetamidine)ethylamino)-2-methylanthra[2,3-b]furan-5,10-dione dihydrochloride |

| 4,11-bis(2-aminoethylamino)anthra[2,3-b]thiophene-5,10-dione | This compound | 4,11-bis(2-(2-chloroacetamidine)ethylamino)anthra[2,3-b]thiophene-5,10-dione dihydrochloride |

Data sourced from a study on the synthesis and anticancer properties of these derivatives. researchgate.net

This synthetic strategy highlights the utility of this compound in constructing complex, biologically relevant molecules. The modification of the terminal amino groups to chloroacetamidines has been reported to result in high potency against certain cancer cell lines. researchgate.net

Modification of Biomolecules and Nucleoside Analogues

The reactivity of this compound extends to the modification of biomolecules, including the synthesis of nucleoside analogues. The electrophilic nature of the chloroacetyl group allows for its reaction with nucleophilic sites on biomolecules, such as the amino groups of nucleobases.

While direct, specific examples of this compound reacting with unprotected nucleosides are not extensively detailed in readily available literature, the principle of such modifications is well-established with similar reagents. For instance, chloroacetamide-linked nucleotides are utilized for cross-linking with peptides and proteins. acs.org These modified nucleotides, bearing a reactive chloroacetamido group, can be incorporated into DNA probes and subsequently react with cysteine or histidine residues in proteins. acs.org

The synthesis of such modified nucleosides often involves the reaction of a nucleoside bearing a linker with an amino group with a chloroacetylating agent. Although chloroacetyl chloride is commonly used, the imidate functionality of this compound presents an alternative for introducing the chloroacetamide group under potentially milder conditions. The reaction would proceed via nucleophilic attack of the amino group on the imidate carbon, leading to the formation of a chloroacetamidine linkage.

This approach is valuable for creating probes to study interactions between nucleic acids and proteins, and for the development of therapeutic oligonucleotides with enhanced properties. The chloroacetamide moiety can act as a reactive handle for further conjugation or as a warhead for covalent interaction with biological targets.

Incorporation into Peptide Chemistry (e.g., Warhead Introduction)

In peptide chemistry, this compound is a valuable tool for the introduction of electrophilic "warheads," particularly the chloroacetamide group. This functional group is known to react with nucleophilic amino acid residues, such as cysteine, enabling the formation of covalent bonds with target proteins. This strategy is central to the design of irreversible inhibitors and chemical probes.

The introduction of a chloroacetyl group at the N-terminus of a peptide is a common strategy. While often accomplished using chloroacetyl chloride, this compound offers an alternative route. The reaction involves the acylation of the N-terminal amino group of a peptide with the imidate. This method can be advantageous in cases where the peptide is sensitive to the harsher conditions or byproducts associated with acyl chlorides.

Once incorporated, the N-terminal 2-chloroacetyl group can react with a downstream cysteine residue within the same peptide to form a cyclic peptide through a stable thioether linkage. researchgate.net This macrocyclization strategy is employed to constrain the peptide's conformation, which can lead to increased stability, binding affinity, and selectivity for its target.

Table 2: Examples of Chloroacetamide as a Warhead in Peptides

| Peptide Application | Target Residue | Purpose |

|---|---|---|

| Covalent Inhibitors | Cysteine | Irreversible inhibition of enzyme activity |

| Peptide Macrocyclization | Cysteine | Conformational constraint, increased stability |

| Protein-Protein Interaction Inhibitors | Cysteine/Histidine | Covalent disruption of protein complexes |

This table summarizes the general applications of the chloroacetamide warhead in peptide chemistry. researchgate.netacs.org

The chloroacetamide moiety serves as a mild electrophile, demonstrating good selectivity for the closest thiol group when incorporated at the N-terminus. researchgate.net This predictable reactivity is crucial for the controlled synthesis of complex peptide architectures. The resulting covalent peptide inhibitors have shown promise in targeting a range of proteins, including those involved in bacterial peptidoglycan biosynthesis and protein-protein interactions. acs.orgnih.gov

Advanced Analytical Characterization Techniques in Research on Methyl 2 Chloroacetimidate Hydrochloride and Its Derivatives

Spectroscopic Methods for Structural Assignment

Spectroscopy is fundamental to confirming the chemical structure of newly synthesized compounds. Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer unambiguous evidence of a molecule's atomic connectivity and mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are used to map the carbon and hydrogen framework of a molecule.

In the ¹H NMR spectrum of a related compound, 1-chloro-2-methylpropane, the protons on different carbons show distinct signals, allowing for the identification of the molecule's structure. For instance, the six chemically equivalent protons of the two methyl groups appear as a single signal, while the protons on the CH and CH₂ groups appear at different chemical shifts, with splitting patterns that reveal their neighboring protons. docbrown.info

Similarly, the ¹³C NMR spectrum provides direct evidence of the number of unique carbon environments in a molecule. docbrown.info For 1-chloro-2-methylpropane, three distinct signals are observed, corresponding to the three different carbon environments in the molecule. docbrown.info This ability to distinguish between different carbon atoms is crucial for confirming the structure of imidate derivatives.

Table 1: Representative NMR Data for Chloro-alkane Structures

| Compound | Nucleus | Number of Signals | Description |

|---|---|---|---|

| 1-chloro-2-methylpropane | ¹H NMR | 3 | Three distinct proton environments with specific splitting patterns and integration ratios (e.g., 6:2:1). docbrown.info |

| 1-chloro-2-methylpropane | ¹³C NMR | 3 | Three distinct signals corresponding to the different carbon environments. docbrown.info |

This table is generated based on data for structurally related chloro-alkanes to illustrate the principles of NMR analysis.

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI+) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule.

For methyl 2-chloroacetimidate hydrochloride, the molecular weight is 144.00 g/mol . nih.govchemscene.com HRMS-ESI+ would be used to confirm this mass with high precision, typically to within a few parts per million, which helps in distinguishing between compounds with the same nominal mass but different elemental formulas. In studies of reaction monitoring, MS can identify starting materials, intermediates, and products in a reaction mixture. For example, in the acylation of an amine, ESI-MS can detect the molecular ions of the reactants and the final amide product.

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, which is critical for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds. It is widely used to determine the purity of substances and can be employed to quantify the components in a mixture. In the synthesis of derivatives from this compound, HPLC would be used to check the purity of the final product and to monitor the disappearance of starting materials and the appearance of the product over time.

A patent for the detection of a related compound, 2-chloroethylamine (B1212225) hydrochloride, describes an HPLC method that can quickly and accurately measure its content. google.com This method involves preparing standard and test solutions and injecting them into the liquid chromatograph to determine purity and impurity levels. google.com Such methods are crucial for quality control in both research and production settings. google.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is exceptionally powerful for reaction monitoring, as it can separate the components of a complex reaction mixture and provide mass information for each component simultaneously.

LC-MS is used to follow the progress of reactions by taking small aliquots from the reaction mixture at different time points and analyzing them. rsc.org This allows chemists to understand the reaction kinetics and to identify any intermediates or byproducts that may be formed. nih.gov For instance, in the synthesis of N-(pyridin-2-yl)imidates, the reaction progress can be monitored, and the formation of the desired products confirmed by LC-MS analysis. nih.gov The technique is highly sensitive, often requiring only a very small amount of the reaction mixture, which is typically diluted before injection. reddit.com

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-chloro-2-methylpropane |

| 2-chloro-2-methylpropane |

| 2-chloroethylamine hydrochloride |

| N-(pyridin-2-yl)imidates |

| Acetylimidazole |

| 4-(phenylphenyl)acetamide |

| Phenyl(phenylethyl)amine |

Computational Chemistry Approaches to Understanding Methyl 2 Chloroacetimidate Hydrochloride Reactivity

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures and reaction energetics. For a compound like Methyl 2-chloroacetimidate hydrochloride, DFT can be employed to investigate its behavior in various chemical reactions, such as nucleophilic substitution or hydrolysis.

A hypothetical DFT study on the reaction of this compound with a nucleophile would involve mapping the potential energy surface of the reaction. This would allow for the identification of reactants, products, intermediates, and, crucially, the transition states that connect them. The calculated energies of these species provide a quantitative understanding of the reaction's feasibility and kinetics.

Analysis of Transition State Energetics

The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome for a reaction to proceed. The energetics of this state, specifically the activation energy (the energy difference between the reactants and the transition state), dictate the rate of the reaction.

In a hypothetical reaction involving this compound, DFT calculations would be used to locate the geometry of the transition state and calculate its energy. For instance, in a nucleophilic substitution reaction where the chloride is displaced, the transition state would feature a partially formed bond with the incoming nucleophile and a partially broken carbon-chlorine bond.

To illustrate the type of data that would be generated, the following interactive table presents hypothetical activation energies for the reaction of this compound with different nucleophiles, as would be calculated using a common DFT functional like B3LYP with a suitable basis set (e.g., 6-31G(d)).

| Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |

| H₂O | Water | 25.4 |

| NH₃ | Ammonia | 20.1 |

| CH₃O⁻ | Methanol (B129727) | 15.8 |

| HS⁻ | Water | 18.5 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific DFT studies on this compound are not available in the searched literature.

These values would provide a basis for comparing the relative rates of reaction with different nucleophiles, offering predictive power for synthetic applications.

Molecular Modeling for Mechanistic Elucidation

Beyond static DFT calculations of stationary points on the potential energy surface, molecular modeling encompasses a broader range of computational techniques, including molecular dynamics (MD) simulations. MD simulations can provide a more dynamic picture of the reaction, including the role of the solvent and the conformational flexibility of the reactants.

For this compound, molecular modeling could be used to elucidate the detailed mechanism of its reactions in solution. For example, in an aqueous environment, MD simulations could reveal the specific arrangement of water molecules around the imidate functional group and how this solvation shell influences the approach of a nucleophile. This level of detail is crucial for understanding the subtle environmental effects that can significantly impact reaction outcomes.

Detailed research findings from such a study would likely include:

Radial Distribution Functions: To describe the solvation structure around key atoms in the molecule.

Potential of Mean Force (PMF) Calculations: To determine the free energy profile of the reaction, which includes the entropic contributions that are often neglected in static DFT calculations.

Visualization of Reaction Trajectories: To observe the step-by-step process of bond formation and cleavage.

While the specific application of these advanced modeling techniques to this compound is yet to be reported in detail, the methodologies are well-established and offer a clear path for future research to unravel the intricacies of its chemical reactivity.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-chloroacetimidate hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves reacting methyl chloroacetate with ammonium chloride in the presence of a base (e.g., NaOH) under controlled conditions. Key parameters include:

- Temperature: Maintain ≤0°C to minimize side reactions (e.g., hydrolysis) .

- Solvent: Use polar aprotic solvents (e.g., dichloromethane) to stabilize intermediates and enhance reactivity .

- Stoichiometry: A 1:1 molar ratio of methyl chloroacetate to ammonium chloride ensures balanced reactivity. Excess base can lead to byproducts like methyl chloroacetate hydrolysis.

Q. What precautions are critical for handling this compound in laboratory settings?

Methodological Answer:

- Moisture Control: Store in a desiccator under inert gas (N₂/Ar) to prevent hydrolysis .

- PPE: Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for reactions due to potential HCl release .

- Neutralization: Quench spills with sodium bicarbonate to neutralize residual acidity .

Advanced Research Questions

Q. How can competing hydrolysis pathways be minimized during nucleophilic substitution reactions with this compound?

Methodological Answer:

- Anhydrous Conditions: Use molecular sieves or drying tubes to remove trace water .

- Acid Scavengers: Add tertiary amines (e.g., triethylamine) to sequester HCl, shifting equilibrium toward imidate formation .

- Solvent Optimization: Replace protic solvents (e.g., water) with anhydrous THF or acetonitrile to suppress hydrolysis .

Example Protocol:

Dissolve 1 mmol this compound in anhydrous THF.

Add 1.2 mmol triethylamine and stir at 0°C.

Introduce nucleophile (e.g., amine) dropwise. Monitor via TLC (eluent: 7:3 hexane/EtOAc).

Q. What analytical techniques are most effective for characterizing intermediates and byproducts in reactions involving this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies imidate formation (δ 4.3–4.5 ppm for methoxy group) and hydrolysis byproducts (e.g., methyl chloroacetate at δ 3.8 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 158.028) and fragment patterns .

- HPLC: Quantify purity using a C18 column (gradient: 10–90% MeCN in H₂O, 0.1% TFA) with UV detection at 210 nm .

Q. How can this compound be leveraged to modify biomolecules (e.g., proteins or peptides)?

Methodological Answer: The chloroacetimidate group reacts selectively with nucleophilic residues (e.g., lysine ε-amino groups).

- Protocol for Protein Modification:

Application Example:

Used to synthesize methyl 2-methyl-2-thiazoline-4-carboxylate hydrochloride, a precursor for bioactive heterocycles .

Q. What strategies resolve contradictions in literature regarding the compound’s reactivity toward aromatic amines versus aliphatic amines?

Methodological Answer:

- Kinetic Studies: Use stopped-flow UV-Vis to compare reaction rates (aliphatic amines react faster due to higher nucleophilicity).

- Computational Modeling: DFT calculations (e.g., Gaussian 16) assess transition-state energies for aryl vs. alkyl amine attacks .

- Experimental Validation: Perform competition experiments with equimolar amines and analyze products via LC-MS .

Q. How does the hydrochloride counterion influence the compound’s stability and solubility in aqueous vs. organic phases?

Methodological Answer:

- Solubility: The hydrochloride salt enhances aqueous solubility (e.g., 50 mg/mL in H₂O) but reduces organic-phase partitioning. For organic reactions, neutralize with NaHCO₃ to liberate the free base .

- Stability: Protonation of the imidate nitrogen prevents dimerization. Storage at pH 4–6 in H₂O retains >95% stability over 30 days at 4°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.